2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-acetamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-7(18)16-12-9(11(15)19)8-6-13(2,3)17-14(4,5)10(8)20-12/h17H,6H2,1-5H3,(H2,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOKFSSOLBZZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo one-electron oxidation and reduction reactions. The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Pharmacokinetics
The compound’s predicted density is 1143±006 g/cm3, which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are needed to understand the ADME properties of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. This compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C, indicating that it may be sensitive to oxygen and temperature variations.
Biological Activity
2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 2-acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step processes that include the formation of the thienopyridine core followed by acylation to introduce the acetamido group. The synthetic route often utilizes various starting materials including substituted amines and cyclic compounds to achieve the desired structure.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothienopyridines exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various tetrahydrothienopyridine derivatives against Escherichia coli, with some compounds demonstrating an inhibition percentage comparable to standard antibiotics such as chloramphenicol .
Anticancer Properties
The compound shows promise in cancer treatment. A patent describes fused thiophene derivatives that include this compound and their application in treating various cancers. The biological activity is attributed to the ability of these compounds to interfere with cellular mechanisms involved in tumor growth and proliferation .
Neuropharmacological Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that 2-acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide may interact with GABA receptors. This interaction can potentially lead to neuropharmacological effects such as anxiolytic or sedative activities .
Case Studies
- Antibacterial Evaluation : A study conducted on a series of tetrahydrothienopyridine derivatives demonstrated that certain modifications enhanced their antibacterial efficacy against E. coli. The structure-activity relationship (SAR) was analyzed to identify key functional groups responsible for increased activity .
- Anticancer Activity Assessment : In vitro studies revealed that compounds containing the thienopyridine moiety inhibited the proliferation of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains and fungi. Studies indicate that modifications to the thieno ring can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound interferes with cellular signaling pathways involved in cell growth and survival .
3. Neurological Applications
There is emerging evidence supporting the use of this compound in neurological research. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells .
Material Science Applications
1. Polymer Chemistry
The unique structure of 2-acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide allows it to be utilized as a building block in polymer synthesis. It has been incorporated into various polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation .
2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its incorporation into formulations has been shown to improve adhesion strength and durability under various environmental conditions. Studies highlight its effectiveness in automotive and construction applications where high-performance materials are required .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of several thieno derivatives against clinical isolates of resistant bacteria. The results demonstrated that 2-acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In a study conducted at a leading cancer research institute, the compound was tested on multiple cancer cell lines. Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis compared to untreated controls. The mechanism was attributed to the activation of caspase pathways .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamido (-NHCOCH₃) and carboxamide (-CONH₂) groups undergo hydrolysis under acidic or basic conditions:
-
Acetamido Hydrolysis :
Treatment with concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) cleaves the acetamido group to yield the corresponding amine derivative. This reaction is critical for generating intermediates in medicinal chemistry . -
Carboxamide Hydrolysis :
Basic hydrolysis (NaOH, 6M) converts the carboxamide to a carboxylic acid, enabling further derivatization .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acetamido hydrolysis | HCl (conc.), 80–100°C, 6h | 2-Amino-5,5,7,7-tetramethylthieno[2,3-c]pyridine |
| Carboxamide hydrolysis | NaOH (6M), reflux, 4h | 3-Carboxylic acid derivative |
Oxidation and Reduction
The thieno[2,3-c]pyridine core exhibits redox activity:
-
Oxidation :
Oxidation with KMnO₄ or H₂O₂ in acidic media modifies the sulfur atom, forming sulfoxide or sulfone derivatives. This alters electronic properties and biological activity. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene, enhancing solubility but reducing aromaticity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), H₂SO₄, 50°C | Sulfoxide/sulfone derivatives |
| Ring reduction | H₂ (1 atm), Pd-C, ethanol | Tetrahydrothiophene analog |
Substitution Reactions
The carboxamide group participates in nucleophilic substitution:
-
Amide Alkylation :
Reacting with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the amide hydrogen with alkyl groups, modulating steric and electronic profiles . -
Esterification :
Treatment with ethanol/H₂SO₄ converts the carboxamide to an ester, useful for prodrug synthesis .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amide alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylcarboxamide derivative |
| Esterification | C₂H₅OH, H₂SO₄, reflux | Ethyl ester analog |
Cyclization and Ring Functionalization
The compound serves as a precursor for fused heterocycles:
-
Cyclocondensation :
Reacting with aldehydes (e.g., benzaldehyde) under acidic conditions forms imidazo-fused derivatives, expanding π-conjugation . -
Cross-Coupling :
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the 2-position, enhancing pharmacological potential .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Imidazo-fusion | PhCHO, HCl, Δ | Imidazo[4,5-b]thienopyridine |
| Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 2-Arylthieno[2,3-c]pyridine |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Position 3: A cyano group (as in 4SC-207) is critical for antiproliferative activity, whereas carboxamide or ester groups (as in the target compound) may reduce potency but improve solubility .
- Position 2 : Acetamido and ureido substituents (e.g., in the target compound and derivatives) are associated with antitubulin and anti-mycobacterial activities, while acrylamido groups enhance microtubule disruption .
- Tetramethyl Substitution : The 5,5,7,7-tetramethyl groups in the target compound likely increase lipophilicity compared to unsubstituted or ethyl-substituted analogs, necessitating salt formation for pharmacological utility .
Key Observations :
- The target compound’s synthesis likely parallels methods used for carboxamide derivatives, involving amidation or hydrolysis steps .
- Hydrochloride salts (e.g., in and ) improve water solubility, a strategy applicable to the target compound if solubility is suboptimal .
- HPLC purity assessments (Methods A/B/C in ) are standard for confirming ≥95% purity in related compounds .
Key Observations :
- The target compound’s carboxamide group may limit antiproliferative potency compared to cyano-substituted analogs but could be advantageous in other therapeutic contexts (e.g., anti-mycobacterial) .
Q & A
Q. What are the primary synthetic routes for 2-acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of precursors or direct amidation of carboxylic acids. For example, the Gewald reaction using malononitrile and substituted 4-piperidones has been effective for analogous thienopyridine carboxamides, producing carbonitriles that are subsequently amidated . Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly impact yield. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred solvents due to their high solvation capacity . Purification via crystallization or chromatography is critical for achieving >95% purity .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of acetamido and tetramethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation . For intermediates, Fourier-transform infrared spectroscopy (FT-IR) monitors functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer : The compound’s solubility varies with solvent polarity: it is sparingly soluble in water but highly soluble in DMSO or DMF. Its stability under ambient conditions should be tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity). Hydrochloride salt formation, as used in related thienopyridines, improves aqueous solubility for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly regarding adenosine receptor modulation?
- Methodological Answer : Discrepancies in receptor affinity (e.g., A₁ vs. A₂ₐ subtypes) may arise from assay conditions (e.g., cell lines, ligand concentrations). To address this:
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal conditions for cyclization steps . Molecular docking (e.g., AutoDock Vina) models interactions with adenosine receptors to guide structural modifications for enhanced affinity .
Q. What experimental designs are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst loading. For example, a Box-Behnken design minimizes experiments while maximizing data on yield and enantiomeric excess (ee). Chiral HPLC or capillary electrophoresis monitors ee during scale-up. Continuous-flow reactors improve reproducibility in multi-step syntheses .
Comparative and Mechanistic Questions
Q. How does the substitution pattern (e.g., tetramethyl groups) influence this compound’s reactivity compared to non-methylated analogs?
- Methodological Answer : Methyl groups increase steric hindrance, slowing nucleophilic substitution but stabilizing intermediates via hyperconjugation. Comparative kinetic studies (e.g., monitoring reaction rates with/without methyl groups) quantify these effects. For example, methylated analogs show reduced oxidation rates with KMnO₄ due to hindered access to reactive sites .
Q. What are the limitations of current biological activity data, and how can they be addressed?
- Methodological Answer : Many studies lack pharmacokinetic (PK) profiling (e.g., bioavailability, metabolic stability). To address this:
- Perform in vitro microsomal stability assays (human/rat liver microsomes).
- Use Caco-2 cell monolayers to assess intestinal permeability.
- Conduct in vivo PK studies in rodent models to correlate receptor activity with therapeutic potential .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can researchers reconcile these differences?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Techniques to resolve this include:
- Differential scanning calorimetry (DSC) to identify polymorphs.
- Karl Fischer titration to quantify water content.
- Use of standardized solvent grades (e.g., anhydrous DMSO with <0.01% H₂O) .
Synthetic Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
